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Compound of Interest

Compound Name: Thiol-PEG6-acid

Cat. No.: B1432275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG6-acid, a

heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and

nanotechnology. This document details the core chemical properties, synthesis, and

applications of Thiol-PEG6-acid and its derivatives, with a focus on detailed experimental

protocols and the characterization of its conjugates.

Core Concepts: Introduction to Thiol-PEG6-acid
Thiol-PEG6-acid, also known by its chemical name 1-Mercapto-3,6,9,12,15,18-

hexaoxahenicosan-21-oic acid, is a versatile chemical tool featuring a thiol (-SH) group at one

end and a carboxylic acid (-COOH) group at the other, connected by a six-unit polyethylene

glycol (PEG) spacer.[1] This specific arrangement of functional groups allows for the sequential

and specific linkage of two different molecules. The thiol group offers a reactive handle for

attachment to maleimides, sulfhydryl-reactive surfaces like gold, or for forming disulfide bonds.

[1] The carboxylic acid can be activated to form stable amide bonds with primary amines.[1]

The PEG6 linker itself imparts several beneficial properties to the resulting conjugates,

including increased water solubility, reduced immunogenicity, and improved pharmacokinetic

profiles of therapeutic molecules.[2] The defined length of the PEG6 chain provides precise

spatial control between the conjugated entities, which is critical for optimizing the biological

activity of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-

targeting chimeras (PROTACs).[3]
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Chemical Properties and Derivatives
The fundamental properties of Thiol-PEG6-acid are summarized in the table below.

Property Value Reference

Chemical Formula C₁₅H₃₀O₈S

Molecular Weight 370.46 g/mol

CAS Number 1347750-77-9

Appearance White solid or viscous oil Generic

Solubility
Soluble in water and most

organic solvents

Functional Groups
Thiol (-SH), Carboxylic Acid (-

COOH)

Derivatives: The versatility of Thiol-PEG6-acid allows for the synthesis of a wide range of

derivatives by modifying either the thiol or the carboxylic acid terminus. For instance, the

carboxylic acid can be activated as an N-hydroxysuccinimide (NHS) ester for more efficient

reaction with amines, or it can be converted to an amine, alkyne, or azide for use in click

chemistry. Similarly, the thiol group can be protected to allow for reactions at the carboxylic acid

end first.

Key Applications and Experimental Protocols
Thiol-PEG6-acid is a key component in several cutting-edge areas of biomedical research.

Below are detailed protocols for its most common applications.

Bioconjugation: Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, Thiol-PEG6-acid can be used to link a cytotoxic drug to an

antibody that targets cancer cells. The following protocol describes the conjugation of a drug to

an antibody using a Thiol-PEG6-acid linker. This protocol assumes the drug has an available

amine group and the antibody has been engineered to have a free cysteine or has had its

disulfide bonds partially reduced.
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Experimental Workflow for ADC Synthesis

Step 1: Antibody Preparation

Step 2: Linker-Drug Synthesis

Step 3: ADC Formation

Step 4: Purification
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a Thiol-PEG6-acid
linker.

Protocol: Conjugation of a Drug to an Antibody

Materials:

Antibody of interest

Tris(2-carboxyethyl)phosphine (TCEP)

Thiol-PEG6-acid

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Amine-containing drug

Maleimide functionalization reagent (e.g., SMCC)

Phosphate buffered saline (PBS), pH 7.4

MES buffer, pH 6.0

Quenching solution (e.g., cysteine)

Size-exclusion chromatography (SEC) column

Procedure:

Antibody Reduction (Partial):

Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.

Add a 2-5 molar excess of TCEP to the antibody solution.

Incubate at 37°C for 30-60 minutes.
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Remove excess TCEP using a desalting column equilibrated with PBS.

Activation of Thiol-PEG6-acid:

Dissolve Thiol-PEG6-acid, EDC, and NHS in MES buffer (pH 6.0) at a molar ratio of

1:1.5:1.5.

Incubate at room temperature for 15-30 minutes to form the NHS ester.

Conjugation of Drug to Linker:

Dissolve the amine-containing drug in an appropriate solvent (e.g., DMSO).

Add the drug solution to the activated Thiol-PEG6-acid NHS ester solution at a 1:1.2

molar ratio of drug to linker.

Adjust the pH of the reaction mixture to 7.2-7.5 with phosphate buffer.

Incubate at room temperature for 2-4 hours.

The resulting Thiol-PEG6-Drug conjugate can be purified by reverse-phase HPLC.

Activation of Thiol-PEG6-Drug with Maleimide:

React the purified Thiol-PEG6-Drug with a maleimide-containing crosslinker (e.g., SMCC)

according to the manufacturer's protocol to generate a maleimide-activated linker-drug

conjugate.

Final ADC Conjugation:

Add the maleimide-activated Thiol-PEG6-Drug to the reduced antibody solution at a 5-10

molar excess.

Incubate at room temperature for 1-2 hours.

Quench the reaction by adding an excess of free cysteine.

Purification:
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Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated

drug-linker and other small molecules.

Nanoparticle Functionalization
Thiol-PEG6-acid is commonly used to functionalize the surface of gold nanoparticles (AuNPs),

which imparts stability and provides a carboxylic acid handle for further bioconjugation.

Experimental Workflow for AuNP Functionalization

Citrate-stabilized
Gold Nanoparticles (AuNPs)

Functionalized AuNPs
with -COOH surface

Ligand Exchange

Thiol-PEG6-acid

Purified Functionalized
AuNPs

Centrifugation/
Washing

Click to download full resolution via product page

Caption: Workflow for the functionalization of gold nanoparticles with Thiol-PEG6-acid.

Protocol: Functionalization of Gold Nanoparticles

Materials:

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

Thiol-PEG6-acid

Deionized water

Procedure:
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Prepare a stock solution of Thiol-PEG6-acid in deionized water (e.g., 1 mg/mL).

Add the Thiol-PEG6-acid solution to the AuNP suspension. The final concentration of the

thiol linker should be optimized, but a starting point is a 1000-fold molar excess relative to

the AuNPs.

Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle

stirring.

Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the

size of the nanoparticles. For example, 10 nm AuNPs can be centrifuged at ~15,000 x g for

30 minutes.

Remove the supernatant containing excess unbound linker.

Resuspend the nanoparticle pellet in deionized water.

Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of

unbound linker.

The final purified Thiol-PEG6-acid functionalized AuNPs can be stored at 4°C.

Proteolysis-Targeting Chimeras (PROTACs)
Thiol-PEG6-acid can serve as a component of the linker in a PROTAC, a heterobifunctional

molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's

degradation. The following is a generalized protocol for the synthesis of a PROTAC where

Thiol-PEG6-acid is part of the linker connecting a target protein ligand and an E3 ligase

ligand.

PROTAC Synthesis Workflow
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Caption: A synthetic route for a PROTAC utilizing a Thiol-PEG6-acid linker.

Protocol: PROTAC Synthesis

Materials:

Target protein ligand with an amine handle

Thiol-PEG6-acid

EDC and NHS

E3 ligase ligand with a maleimide handle (e.g., a derivative of thalidomide)

Anhydrous DMF or DMSO

DIPEA (N,N-Diisopropylethylamine)
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Reverse-phase HPLC system for purification

Procedure:

Synthesis of Ligand-Linker Intermediate:

Activate the carboxylic acid of Thiol-PEG6-acid using EDC and NHS as described in the

ADC protocol (Section 3.1, step 2).

In a separate flask, dissolve the amine-containing target protein ligand in anhydrous DMF

or DMSO.

Add the activated Thiol-PEG6-acid NHS ester to the ligand solution, followed by the

addition of DIPEA (2-3 equivalents).

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

Upon completion, purify the Ligand-Thiol-PEG6-acid intermediate by reverse-phase

HPLC.

Final PROTAC Assembly:

Dissolve the purified Ligand-Thiol-PEG6-acid intermediate and the maleimide-

functionalized E3 ligase ligand in DMF or DMSO.

Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Quantitative Data
The efficiency of conjugation and the stability of the resulting bioconjugates are critical

parameters. The following tables provide examples of the types of quantitative data that should

be collected. Note: The data presented here are representative and may not be specific to

Thiol-PEG6-acid due to the limited availability of such specific data in the public domain.

Researchers should generate their own data for their specific constructs.

Table 1: Representative Conjugation Efficiency Data
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Conjugatio
n Reaction

Reactants

Molar Ratio
(Molecule
1:Molecule
2:Linker)

Reaction
Time (h)

Yield (%)
Analytical
Method

Protein-

Linker

BSA-NH₂ +

Thiol-PEG-

COOH

1:10:10 (with

EDC/NHS)
4 ~70

SDS-PAGE,

UV-Vis

AuNP-Linker

10 nm AuNPs

+ Thiol-PEG-

COOH

1:1000 12
>95 (surface

coverage)

DLS, Zeta

Potential

PROTAC

Synthesis

Ligand-NH₂ +

Linker-COOH

1:1.2 (with

HATU)
2 ~60

LC-MS,

HPLC

Table 2: Representative Stability Data of Thiol-PEGylated Peptides

pH
Temperatur
e (°C)

Incubation
Time (days)

% Intact
Conjugate
Remaining

Degradatio
n Products

Analytical
Method

5.0 37 7 >95 Minimal HPLC, MS

7.4 37 7 ~85

Hydrolysis of

ester linkage

(if present)

HPLC, MS

8.5 37 7 ~70

Increased

hydrolysis,

potential

disulfide

exchange

HPLC, MS

Data adapted from general principles of PEGylated peptide stability.

Characterization of Conjugates
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Thorough characterization is essential to confirm the successful synthesis and purity of Thiol-
PEG6-acid conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm

the structure of the Thiol-PEG6-acid linker and its derivatives. The characteristic peaks of

the PEG backbone (a broad multiplet around 3.6 ppm in ¹H NMR) are readily identifiable.

Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to determine the exact

molecular weight of the linker and its conjugates, confirming successful coupling and

allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs.

High-Performance Liquid Chromatography (HPLC): Reverse-phase and size-exclusion

HPLC are crucial for the purification and purity assessment of the final conjugates.

Dynamic Light Scattering (DLS) and Zeta Potential: These techniques are used to

characterize the size and surface charge of functionalized nanoparticles, confirming

successful surface modification and assessing colloidal stability.

Signaling Pathways in PROTAC Applications
PROTACs utilizing PEG linkers have been successfully developed to target a variety of

disease-relevant proteins. Below are diagrams illustrating the mechanism of action for

PROTACs targeting the BCR-ABL and BTK signaling pathways, which are implicated in certain

cancers.

BCR-ABL Signaling Pathway and PROTAC-mediated Degradation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b1432275?utm_src=pdf-body
https://www.benchchem.com/product/b1432275?utm_src=pdf-body
https://www.benchchem.com/product/b1432275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: PROTAC-mediated degradation of BCR-ABL kinase, a driver of chronic myeloid

leukemia.
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BTK Signaling Pathway and PROTAC-mediated Degradation

B-Cell Receptor Signaling
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Caption: PROTAC-mediated degradation of Bruton's Tyrosine Kinase (BTK), a key component

of the B-cell receptor signaling pathway.
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Conclusion
Thiol-PEG6-acid is a powerful and versatile heterobifunctional linker that plays a crucial role in

modern drug development and biomedical research. Its well-defined structure, which combines

a thiol, a hydrophilic PEG spacer, and a carboxylic acid, enables the precise construction of

complex bioconjugates with improved properties. From enhancing the therapeutic window of

ADCs to enabling the targeted degradation of disease-causing proteins via PROTACs and

stabilizing nanoparticles for diagnostic and therapeutic applications, Thiol-PEG6-acid and its

derivatives are indispensable tools for the creation of next-generation therapeutics and

research agents. The protocols and data presented in this guide provide a foundation for

researchers to harness the potential of this important molecule in their own work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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